

Introduction to m-PEG12-acid for bioconjugation.

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Compound of Interest

Compound Name: *m*-PEG12-acid

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An In-depth Technical Guide to **m-PEG12-acid** for Bioconjugation

Introduction

m-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical linker molecule in the field of bioconjugation.^[1] PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a widely adopted strategy to enhance the therapeutic properties of biomolecules.^{[2][3]} Key advantages of PEGylation include improved hydrophilicity and solubility, reduced aggregation, prolonged circulation half-life, and decreased immunogenicity of the conjugated substance.^{[2][4]}

The "m" in **m-PEG12-acid** signifies a methoxy group capping one end of the PEG chain, which provides stability and prevents undesired crosslinking. The "12" indicates a discrete chain length of twelve repeating ethylene glycol units, ensuring batch-to-batch consistency, a significant advantage over traditional polydisperse PEG reagents. The terminal carboxylic acid group provides a reactive handle for covalent attachment to biomolecules, typically targeting primary amines. This guide provides a comprehensive overview of **m-PEG12-acid**, its properties, applications, and the methodologies for its use in bioconjugation for researchers, scientists, and drug development professionals.

Core Properties and Specifications

m-PEG12-acid is characterized by its defined structure and physicochemical properties, which are crucial for reproducible bioconjugation outcomes.

Property	Value
Chemical Name	2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaooctatriacontan-38-oic acid
Synonyms	mPEG11-CH ₂ CH ₂ COOH, mPEG11-propionic acid
Molecular Formula	C ₂₆ H ₅₂ O ₁₄
Molecular Weight	588.68 g/mol
CAS Number	2135793-73-4
Appearance	White to off-white solid or colorless oil
Purity	Typically ≥95% or ≥98%
Solubility	Soluble in Water, DMSO, DMF, DCM
Storage Conditions	Store at -20°C, protect from light. Stock solutions can be stored at -20°C for 1 month or -80°C for up to 6 months.
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	14

Applications in Bioconjugation

The unique properties of **m-PEG12-acid** make it a versatile tool for various bioconjugation applications, primarily focused on improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.

- **PROTAC Development:** **m-PEG12-acid** is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. The PEG12 spacer provides the necessary length and flexibility for the two ends of the PROTAC to simultaneously bind their respective proteins.

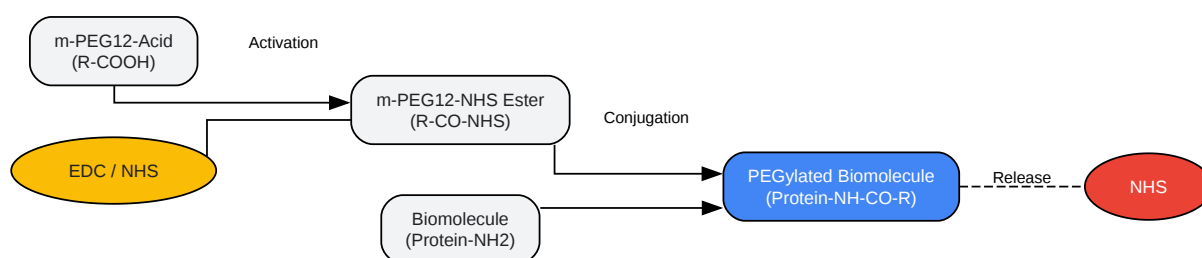
- **Antibody-Drug Conjugates (ADCs):** In ADC development, PEG linkers are crucial for connecting a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG12 spacer helps to counterbalance the hydrophobicity of many potent payloads, improving the solubility and stability of the final ADC. This can lead to a higher drug-to-antibody ratio (DAR), reduced aggregation, and an improved pharmacokinetic profile.
- **Protein and Peptide Modification:** General PEGylation of therapeutic proteins and peptides can enhance their stability and extend their in-vivo half-life. The terminal carboxylic acid of **m-PEG12-acid** allows for straightforward conjugation to primary amines, such as the ϵ -amine of lysine residues, which are commonly found on the surface of proteins.
- **Surface Modification:** The functionalization of surfaces, such as nanoparticles, quantum dots, or biomaterials, with PEG chains can significantly reduce non-specific protein binding and improve biocompatibility.

Reaction Mechanism and Experimental Protocols

The primary reaction for conjugating **m-PEG12-acid** involves the formation of a stable amide bond between its carboxylic acid group and a primary amine on a target biomolecule. This reaction requires the activation of the carboxylic acid.

Amide Bond Formation Pathway

The carboxylic acid is typically activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This intermediate then readily reacts with a primary amine to form a stable amide linkage.



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Caption: General reaction scheme for **m-PEG12-acid** conjugation to a primary amine.

Detailed Experimental Protocol: Protein PEGylation

This protocol provides a general procedure for conjugating **m-PEG12-acid** to a protein via its lysine residues. Optimization may be required depending on the specific protein.

1. Materials Required:

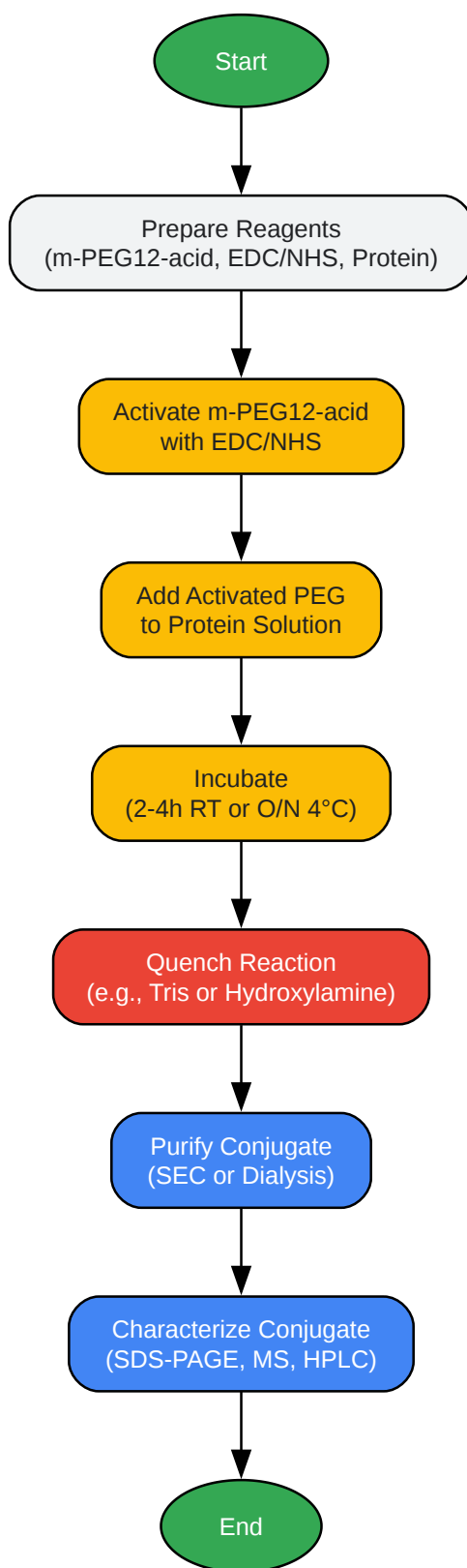
- **m-PEG12-acid**
- Protein of interest (in a non-amine-containing buffer, e.g., PBS)
- Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Reaction Buffer: MES or PBS, pH 6.0-7.4. Avoid buffers containing primary amines like Tris or glycine.
- Quenching Solution: 1M Tris-HCl or hydroxylamine, pH 8.0
- Purification System: Size-Exclusion Chromatography (SEC) or Dialysis
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Procedure:

- Reagent Preparation:
 - Allow **m-PEG12-acid** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **m-PEG12-acid** (e.g., 100 mM) in anhydrous DMF or DMSO.
 - Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in anhydrous DMF or DMSO immediately before use.

- Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
- Activation and Conjugation Reaction:
 - In a microcentrifuge tube, combine **m-PEG12-acid**, EDC, and NHS in the desired molar ratio (e.g., a 1:1.2:1.2 ratio of Acid:EDC:NHS is a common starting point). A molar excess of the PEG reagent over the protein (e.g., 10 to 20-fold) is typically used.
 - Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester.
 - Add the activated **m-PEG12-acid** mixture to the protein solution.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the quenching solution (e.g., to a final concentration of 50 mM) to the reaction mixture.
 - Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification of the Conjugate:
 - Remove unreacted PEG reagent and byproducts by performing dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
- Characterization:
 - Analyze the purified conjugate to determine the degree of labeling (average number of PEGs per protein) and confirm purity. Common methods include SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry (ESI-MS or MALDI-TOF), and HPLC.

Experimental Workflow Diagram



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Caption: Standard workflow for protein bioconjugation with **m-PEG12-acid**.

Conclusion

m-PEG12-acid is a high-purity, monodisperse PEGylation reagent that offers significant advantages for bioconjugation. Its defined length enhances reproducibility, while its hydrophilic nature improves the solubility and stability of the resulting conjugates. The terminal methoxy group ensures stability, and the reactive carboxylic acid provides a reliable handle for covalent linkage to biomolecules. These features make **m-PEG12-acid** an invaluable tool in the development of advanced therapeutics, including ADCs and PROTACs, enabling researchers to precisely engineer molecules with optimized pharmacological properties.

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